molecular formula C16H18N4O2 B10958898 4-{[(2Z)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzamide

4-{[(2Z)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzamide

Cat. No.: B10958898
M. Wt: 298.34 g/mol
InChI Key: LDCLLNBEOIXCCC-TWGQIWQCSA-N
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Description

4-{[(2Z)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzamide is a complex organic compound that features a pyrazole ring, a benzamide group, and a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2Z)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1-ethyl-3-methyl-1H-pyrazole can be formed by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions.

    Formation of the Enone System: The enone system can be introduced by reacting the pyrazole derivative with an appropriate aldehyde in the presence of a base, such as sodium hydroxide, to form the enone through an aldol condensation reaction.

    Coupling with Benzamide: The final step involves coupling the enone-pyrazole derivative with benzamide. This can be achieved through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-{[(2Z)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The enone system can be oxidized to form diketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The enone system can be reduced to form saturated ketones or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-{[(2Z)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and its potential as a drug candidate.

    Chemical Research: It can be used as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[(2Z)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The enone system can act as a Michael acceptor, reacting with nucleophiles in biological systems, potentially leading to the inhibition of key enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole: A simpler pyrazole derivative with potential biological activity.

    Benzamide: A parent compound with various derivatives used in medicinal chemistry.

    Enone Systems: Compounds with conjugated enone systems are known for their reactivity and potential biological activity.

Uniqueness

4-{[(2Z)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzamide is unique due to its combination of a pyrazole ring, enone system, and benzamide group. This unique structure may confer specific biological activities and reactivity that are not observed in simpler compounds.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

4-[[(Z)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl]amino]benzamide

InChI

InChI=1S/C16H18N4O2/c1-3-20-10-13(11(2)19-20)6-9-15(21)18-14-7-4-12(5-8-14)16(17)22/h4-10H,3H2,1-2H3,(H2,17,22)(H,18,21)/b9-6-

InChI Key

LDCLLNBEOIXCCC-TWGQIWQCSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C\C(=O)NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

CCN1C=C(C(=N1)C)C=CC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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